3-(Piperidin-4-yloxy)pyridine
Overview
Description
3-(Piperidin-4-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring bonded to a piperidine ring via an oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been found to have anticancer potential . They have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Mode of Action
Piperidine derivatives have been shown to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution reaction between 4-hydroxypyridine and piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the deprotonation of the hydroxyl group, thereby enhancing its nucleophilicity. The reaction is conducted under reflux conditions in a suitable solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced under hydrogenation conditions, often using palladium or platinum catalysts, to yield reduced forms of the pyridine or piperidine rings.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical setup.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced pyridine or piperidine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
3-(Piperidin-4-yloxy)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4-(Piperidin-1-yl)pyridine: Similar structure but with a direct nitrogen linkage.
3-(Morpholin-4-yloxy)pyridine: Contains a morpholine ring instead of a piperidine ring.
3-(Pyrrolidin-4-yloxy)pyridine: Features a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 3-(Piperidin-4-yloxy)pyridine is unique due to its specific combination of the pyridine and piperidine rings linked via an oxygen atom. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPWHVAXGCXZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477779 | |
Record name | 3-(Piperidin-4-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310881-48-2 | |
Record name | 3-(Piperidin-4-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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